molecular formula C25H26N2O2 B8390957 N-benzyl-N'-t-butyl-N,N'-dibenzoylhydrazine

N-benzyl-N'-t-butyl-N,N'-dibenzoylhydrazine

Cat. No.: B8390957
M. Wt: 386.5 g/mol
InChI Key: XCNCLAVUNAOXJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N'-t-butyl-N,N'-dibenzoylhydrazine is a useful research compound. Its molecular formula is C25H26N2O2 and its molecular weight is 386.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H26N2O2

Molecular Weight

386.5 g/mol

IUPAC Name

N'-benzoyl-N-benzyl-N'-tert-butylbenzohydrazide

InChI

InChI=1S/C25H26N2O2/c1-25(2,3)27(24(29)22-17-11-6-12-18-22)26(19-20-13-7-4-8-14-20)23(28)21-15-9-5-10-16-21/h4-18H,19H2,1-3H3

InChI Key

XCNCLAVUNAOXJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C(=O)C1=CC=CC=C1)N(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of N'-t-butyl-N,N'-dibenzoylhydrazine (2 g, 0.006M) in DMF (25 ml) at room temperature under nitrogen was added portionwise sodium hydride (60% oil dispersion) (0.3 g, 0.007M). The mixture was stirred at room temperature for 0.5 hours, and then benzyl bromide (1.2 g, 0.007M) was added dropwise. The reaction mixture was warmed to 60° C. and allowed to stir for 2 hours. The mixture was then diluted with water (50 ml), neutralized with 10% HCl and the product extracted into methylene chloride (50 ml). The methylene chloride layer was washed with water (5×20 ml), dried over anhydrous magnesium sulfate and the methylene chloride removed under vacuum to afford N-benzyl-N'-t-butyl-N,N'-dibenzoylhydrazine as an oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of N'-t-butyl-N,N'-dibenzoylhydrazine (2 g, 0.006M) in DMF (25 ml) at room temperature under nitrogen was added portionwise sodium hydride (60% oil dispersion) (0.3 g, 0.007M). The mixture was stirred at room temperature for 0.5 hours, and thenbenzyl bromide (1.2 g, 0.007M) was added dropwise. The reaction mixture was warmed to 60° C. and allowed to stir for 2 hours. The mixture was then diluted with water (50 ml), neutralized with 1% HCl, and the product extracted into methylene chloride (50 ml). The methylene chloride layer was washed with water (5×20 ml), dried over anhydrous magnesium sulfate, and the methylene chloride removed under vacuum to afford N-benzyl-N'-t-butyl-N,N'-dibenzoylhydrazine as an oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

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